3-Nitro-2,5-bis-trifluoromethyl-pyridine
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Overview
Description
3-Nitro-2,5-bis-trifluoromethyl-pyridine is a chemical compound characterized by the presence of nitro and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high stability and reactivity, while the nitro group enhances its electrophilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2,5-bis-trifluoromethyl-pyridine typically involves the introduction of nitro and trifluoromethyl groups onto a pyridine ring. One common method is the nitration of 2,5-bis(trifluoromethyl)pyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and temperature control systems. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2,5-bis-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-2,5-bis(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2,5-bis-trifluoromethyl-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Nitro-2,5-bis-trifluoromethyl-pyridine is primarily influenced by its nitro and trifluoromethyl groups. The nitro group acts as an electron-withdrawing group, making the pyridine ring more electrophilic and reactive towards nucleophiles. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Comparison
3-Nitro-2,5-bis-trifluoromethyl-pyridine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced electrophilicity and stability, which are not observed in similar compounds with only one of these functional groups. The presence of the nitro group also allows for a wider range of chemical reactions and applications compared to compounds with only trifluoromethyl groups .
Properties
IUPAC Name |
3-nitro-2,5-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6N2O2/c8-6(9,10)3-1-4(15(16)17)5(14-2-3)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKZMPXEDDCQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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